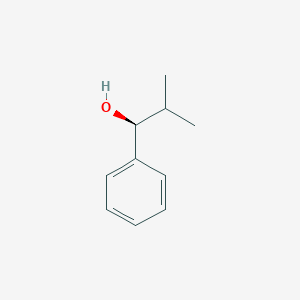

(S)-(-)-2-Methyl-1-phenyl-1-propanol

描述

Significance of Chirality in Advanced Organic Synthesis and Pharmaceutical Science

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that makes it non-superimposable on its mirror image. numberanalytics.com These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their behavior can differ dramatically within a chiral environment, such as the human body. nih.govlibretexts.org This distinction is of paramount importance in both advanced organic synthesis and pharmaceutical science. numberanalytics.com

In pharmaceutical science, the biological activity of a chiral drug is often associated with only one of its enantiomers, known as the eutomer. The other enantiomer, or distomer, may be inactive, less active, or even cause detrimental side effects. nih.gov The historical case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic. mdpi.comresearchfloor.org Consequently, there is a growing trend in the pharmaceutical industry to develop and market single-enantiomer drugs to improve therapeutic efficacy and safety profiles. mdpi.comchiralpedia.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) established guidelines in the 1990s for the development of chiral compounds, underscoring the need to study the properties of individual stereoisomers. nih.govrsc.org

In advanced organic synthesis, the ability to selectively create a desired stereoisomer is a key objective. uwindsor.ca Asymmetric synthesis, the process of converting an achiral molecule into a chiral one in a way that favors the formation of one enantiomer, has become a central theme in modern chemistry. rsc.orguwindsor.ca Chiral molecules like (S)-(-)-2-Methyl-1-phenyl-1-propanol can serve as valuable chiral building blocks or auxiliaries, guiding the stereochemical outcome of a reaction to produce complex target molecules with high enantiomeric purity. The development of chiral catalysts and stereoselective reactions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchfloor.org

Stereochemical Context of this compound as a Chiral Secondary Alcohol

This compound, with the chemical formula C₁₀H₁₄O, is classified as a chiral secondary alcohol. Its structure features a central carbon atom bonded to a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and an isopropyl group (-CH(CH₃)₂). This central carbon is a stereocenter, and the "(S)" designation in its name refers to the specific counter-clockwise arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it rotates plane-polarized light to the left (levorotatory).

As a benzylic alcohol, the hydroxyl-bearing carbon is directly attached to a benzene (B151609) ring. This structural feature influences its reactivity. As a secondary alcohol, the carbinol carbon (the carbon bonded to the hydroxyl group) is attached to two other carbon atoms (one from the phenyl ring and one from the isopropyl group).

Below are some of the computed and experimental properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol nih.gov |

| IUPAC Name | (1S)-2-methyl-1-phenylpropan-1-ol |

| CAS Number | 611-69-8 (for the racemate) nih.gov |

| Density | 0.964 g/mL chemicalbook.com |

| Boiling Point | 124-125 °C at 15 mmHg chemicalbook.com |

| Water Solubility | Not miscible or difficult to mix chemicalbook.comfishersci.ca |

Note: Some properties are reported for the racemic mixture or the (R)-enantiomer due to the limited availability of data specifically for the (S)-enantiomer.

Overview of Academic Research Trajectories for Chiral Alcohols and Their Derivatives

The synthesis and application of enantiomerically pure alcohols are significant areas of academic and industrial research. The demand for chiral alcohols as intermediates and building blocks for pharmaceuticals and other high-value chemicals drives continuous innovation in synthetic methodologies. nih.gov

Research trajectories can be broadly categorized as follows:

Asymmetric Synthesis: This is the most direct approach to obtaining enantiomerically pure compounds. It involves the asymmetric reduction of prochiral ketones (in this case, 2-methyl-1-phenyl-1-propanone) using chiral catalysts or reagents. Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques that can provide high enantioselectivity. acs.org

Biocatalysis: The use of enzymes or whole microorganisms for chemical transformations offers a green and highly selective alternative to traditional chemical methods. nih.gov Alcohol dehydrogenases, for instance, can selectively oxidize one enantiomer from a racemic mixture of a secondary alcohol, a process known as kinetic resolution, leaving the other enantiomer in high purity. researchgate.net Baker's yeast is also utilized in the asymmetric reduction of ketones to produce chiral alcohols. fishersci.ca

Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. While often less efficient than asymmetric synthesis, it remains a valuable technique. rsc.org Methods include crystallization of diastereomeric salts formed by reacting the alcohol with a chiral resolving agent or chiral chromatography. researchgate.net

Research on this compound and its enantiomer often focuses on their use as chiral synthons. For example, the racemic mixture is used in the preparation of other chiral compounds like (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol. fishersci.ca The development of efficient, scalable, and environmentally friendly methods for producing such chiral alcohols continues to be a major goal in organic synthesis. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416069 | |

| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34857-28-8 | |

| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-methyl-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Enantiopure S 2 Methyl 1 Phenyl 1 Propanol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides the most sophisticated and efficient routes to enantiopure compounds like (S)-(-)-2-Methyl-1-phenyl-1-propanol. These methods utilize small quantities of a chiral catalyst to generate large amounts of a single enantiomer product, making them highly desirable for industrial applications. ethz.ch The primary strategies involve the enantioselective reduction of a prochiral ketone precursor or the stereocontrolled addition of organometallic reagents to carbonyl compounds.

Enantioselective Reduction of Prochiral Ketone Precursors

The most direct pathway to this compound involves the asymmetric reduction of its corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. This transformation hinges on the ability of a chiral reducing agent or catalyst to differentiate between the two enantiotopic faces of the carbonyl group.

Stoichiometric chiral reducing agents, often prepared by modifying powerful achiral hydrides like Lithium Aluminum Hydride (LiAlH₄) with chiral ligands, are effective for producing enantiopure alcohols. wikipedia.org The chiral ligand creates a chiral environment around the active hydride, directing its delivery to one face of the ketone.

Early work by Yamaguchi and Mosher demonstrated that LiAlH₄ partially decomposed with a chiral alcohol creates a modified chiral reducing agent capable of enantioselective reduction. stereoelectronics.org A prominent class of these reagents are BINAL-H reagents, which are prepared from LiAlH₄ and the axially chiral binaphthol (BINOL). uwindsor.ca These reagents are particularly effective for reducing ketones that have a π-system, like an aryl group, attached to the carbonyl. uwindsor.ca For the synthesis of the related (R)-enantiomer, LiAlH₄ modified with a chiral ligand has been reported to achieve an enantiomeric excess (ee) greater than 90% under optimized conditions.

The general mechanism involves the formation of a chair-like transition state where steric and electronic factors dictate the facial selectivity. For BINAL-H reductions, a repulsive interaction between the π-system of the ketone and a lone pair on a BINAL-H oxygen atom is avoided, leading to a favored transition state and high enantioselectivity. uwindsor.ca

Table 1: Examples of Chiral Ligands for LAH-Mediated Reductions

| Chiral Ligand | Abbreviation | Typical Application |

|---|---|---|

| (S)-1,1'-Bi-2-naphthol | (S)-BINOL | Asymmetric reduction of aryl ketones |

This table is generated based on information from sources discussing chiral modifiers for hydride reagents. stereoelectronics.orguwindsor.ca

Catalytic asymmetric hydrogenation (CAH) represents a more atom-economical and scalable approach, using molecular hydrogen (H₂) or a hydrogen donor in the presence of a chiral transition metal catalyst. ethz.chwikipedia.org Ruthenium, rhodium, and iridium complexes featuring chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly employed. wikipedia.org

For substrates similar to 2-methyl-1-phenylpropan-1-one, such as other aryl ketones, ruthenium catalysts with chiral diamine ligands have been used successfully in asymmetric transfer hydrogenation, where a simple alcohol like isopropanol (B130326) serves as the hydrogen source. wikipedia.org A key advantage of CAH is its potential for high efficiency, characterized by high turnover numbers (TON) and turnover frequencies (TOF). ethz.ch

Recent advancements include the use of palladium complexes with chiral N-heterocyclic carbene (NHC) ligands for the CAH of prochiral alkenes, demonstrating the versatility of these catalyst systems. dicp.ac.cn In the context of ketone reduction, supported noble metal catalysts, such as platinum nanoparticles on a solid support modified by a chiral alkaloid like cinchonidine, have been extensively studied for the enantioselective hydrogenation of α-ketoesters. acs.org For the hydrogenation of 1-phenyl-1,2-propanedione, a structurally related diketone, chiral rhodium nanoparticles supported on silica (B1680970) have achieved high conversion and significant enantiomeric excess. researchgate.net

Table 2: Research Findings in Catalytic Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Ru(BINAP) with a chelating group | Aryl Ketones | High enantioselectivity with H₂ gas. | wikipedia.org |

| Chiral Ru-diamine complex | Aryl Ketones | Effective for transfer hydrogenation from isopropanol. | wikipedia.org |

| Pt NPs on CNTs with Cinchonidine | α-Ketoesters | Outstanding catalytic performance and TOF > 100,000 h⁻¹. | acs.org |

This interactive table summarizes key findings from various studies on the asymmetric hydrogenation of ketones and related compounds.

Stereoselective Grignard-Type Reactions

The Grignard reaction, a classic method for forming carbon-carbon bonds, can be adapted for asymmetric synthesis. To produce this compound, the reaction would involve the addition of an isopropyl Grignard reagent to benzaldehyde (B42025) or, alternatively, a phenyl Grignard reagent to isobutyraldehyde. chegg.compearson.comchegg.com The example of reacting phenylmagnesium chloride with acetone (B3395972), as listed in the outline, would lead to the formation of a different alcohol, the tertiary alcohol 2-phenyl-2-propanol, after hydrolysis. chegg.com

The synthesis of racemic 2-methyl-1-phenyl-1-propanol can be achieved by reacting phenylmagnesium chloride with isobutyraldehyde. google.com A patented method describes the formation of the phenylmagnesium chloride Grignard reagent from chlorobenzene (B131634) and magnesium chips in tetrahydrofuran (B95107) (THF) at reflux temperatures. google.com The subsequent addition of the aldehyde to this reagent, followed by acidic workup, yields the target alcohol. google.com

Achieving enantioselectivity in these reactions requires the use of a chiral auxiliary or a chiral ligand that can coordinate to the magnesium atom and direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl. Ligand-mediated asymmetric Grignard synthesis is an emerging field that provides access to chiral alcohols. rsc.org

Controlling the stereochemical outcome of a Grignard addition is a significant challenge. Recent research has focused on the design of chiral ligands that can effectively mediate the reaction. rsc.org For instance, N,N,O-tridentate ligands derived from trans-1,2-diaminocyclohexane (DACH) have been developed to enable an effective, single-metal-based approach to the asymmetric Grignard synthesis of chiral tertiary alcohols. rsc.org

Fine-tuning of these ligands, such as by introducing different aryl groups via palladium-catalyzed cross-coupling, has been shown to dramatically improve asymmetric induction. rsc.org This modular approach allows for the optimization of the ligand for specific substrates, leading to good to excellent enantioselectivities. rsc.org Other factors that can be optimized to improve stereocontrol include the choice of solvent and the potential addition of salts like magnesium bromide, although the latter does not always lead to significant improvements in diastereoselectivity. researchgate.net The high degree of stereoselectivity that can be achieved is also demonstrated in reactions with chiral substrates, where the inherent chirality of the starting material directs the addition of the Grignard reagent. researchgate.net

Table 3: Factors for Optimization in Stereoselective Grignard Additions

| Parameter | Effect on Stereocontrol | Research Context | Reference |

|---|---|---|---|

| Chiral Ligand Structure | Dramatically improves enantioselectivity through steric and electronic tuning. | Synthesis of chiral tertiary alcohols using modified DACH-derived ligands. | rsc.org |

| Solvent | Can influence diastereoselectivity; ether solvents are common but others can be superior. | Halogen-containing solvents showed higher selectivity in certain additions. | researchgate.net |

This interactive table outlines key parameters that can be adjusted to optimize the stereochemical outcome of Grignard addition reactions.

Biocatalytic Synthesis Approaches for Chiral Alcohols (General Principles and Relevance to this Compound Class)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.govnih.gov This approach utilizes enzymes or whole microbial cells as catalysts, which offer high selectivity (enantio-, regio-, and chemo-), operate under mild reaction conditions, and are biodegradable. nih.govnih.gov For the synthesis of chiral alcohols, two primary biocatalytic strategies are widely employed: the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols. rsc.org

General Principles:

Asymmetric Reduction of Ketones: This is one of the most studied methods for synthesizing chiral alcohols. rsc.org It involves the reduction of a prochiral ketone to a chiral secondary alcohol using enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). rsc.orgresearchgate.net These enzymes stereoselectively deliver a hydride ion to one face of the carbonyl group. The process often requires a stoichiometric cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) to make the process economically viable. nih.gov Whole-cell biocatalysts are particularly advantageous as they can naturally supply and regenerate the necessary cofactors. nih.gov

Enantioselective Acylation/Hydrolysis: This method, a form of kinetic resolution, typically employs lipases. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. rsc.orgjocpr.com

Relevance to this compound:

The synthesis of this compound can be achieved by the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone. By selecting an appropriate alcohol dehydrogenase that exhibits the desired stereopreference (anti-Prelog), the ketone can be converted directly to the (S)-enantiomer with high enantiomeric excess (ee). researchgate.net For instance, research on the production of the related compound (S)-2-phenyl-1-propanol has explored the use of recombinant horse-liver alcohol dehydrogenase (HLADH) and various yeast strains. uni-pannon.huresearchgate.net While some whole-cell biocatalysts like Saccharomyces cerevisiae may show low enantioselectivity, isolated enzymes or engineered strains can provide outstanding selectivity, making them promising for this synthesis. uni-pannon.huresearchgate.net The principles of asymmetric reduction are directly applicable to producing this compound from its ketone precursor.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating the enantiomers of a racemic mixture. wikipedia.org The method relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. jocpr.comwikipedia.org In an ideal scenario, the enzyme reacts exclusively with one enantiomer, leaving the other unreacted and thus enantiomerically pure. The maximum theoretical yield for the unreacted enantiomer in a classic kinetic resolution is 50%. ub.edu

Enzymatic Kinetic Resolution (EKR):

Lipase-catalyzed enantioselective esterification is a common EKR method for resolving racemic alcohols. nih.govtandfonline.com In this process, a racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, resulting in an enantioenriched (S)-alcohol and an (R)-ester, which can then be separated. encyclopedia.pub The enantioselectivity of this process is influenced by the choice of lipase, solvent, acyl donor, and temperature. tandfonline.com

For example, in the kinetic resolution of the structurally similar racemic 1-phenyl-1-propanol (B1198777), Novozym 435 (immobilized Candida antarctica lipase B) has shown high enantioselectivity. nih.govtandfonline.com

| Lipase Source | Commercial Name | Enantiomeric Excess of S-alcohol (eeS, %) | Conversion (%) |

|---|---|---|---|

| Candida antarctica | Novozym 435 | 85 | 51 |

| Pseudomonas cepacia | Amano Lipase PS | 14 | 48 |

| Pseudomonas fluorescens | Amano Lipase AK | 11 | 49 |

Dynamic Kinetic Resolution (DKR):

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. ub.edu DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. encyclopedia.pub This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, allowing for yields up to 100%. ub.eduencyclopedia.pub For alcohols, racemization can be achieved using metal catalysts (e.g., based on Ru, Pd, or Ir) that are compatible with the enzyme and reaction conditions. encyclopedia.pub A study on the reductive DKR of 2-phenylpropanal (B145474) successfully produced (S)-phenylpropanol with a high concentration and good enantiomeric excess by combining an engineered reductase with in-situ racemization. nih.gov

Optimization of Synthetic Pathways for Maximizing Stereoselectivity and Yield

Key Optimization Parameters:

Enzyme Selection: As shown in Table 1, the choice of enzyme is critical. Different lipases or dehydrogenases exhibit varying levels of activity and enantioselectivity towards a specific substrate. tandfonline.com Screening various commercially available or engineered enzymes is a primary step in optimization.

Solvent: The reaction medium significantly affects enzyme performance. In lipase-catalyzed resolutions, the hydrophobicity of the solvent (often measured by Log P) can influence enantioselectivity. tandfonline.com For instance, in the resolution of 1-phenyl-1-propanol, toluene (Log P = 2.5) was found to be a suitable solvent for achieving high enantioselectivity. nih.gov In some cases, microaqueous systems or biphasic systems with ionic liquids are used to enhance substrate solubility and enzyme stability. acs.orgmdpi.com

Acyl Donor: In kinetic resolutions via esterification, the structure of the acyl donor can impact the reaction rate and selectivity. Studies on 1-phenyl-1-propanol found that vinyl laurate and lauric acid were effective acyl donors. nih.govnih.gov

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. An optimal temperature must be found that balances high catalytic activity with enzyme longevity. For the lipase-catalyzed resolution of 1-phenyl-1-propanol, an optimized temperature of 47°C was identified. nih.gov

Substrate and Enzyme Concentration: High substrate concentrations are desirable for industrial applications but can sometimes lead to substrate or product inhibition of the enzyme. The ratio of substrate to catalyst must be carefully adjusted to balance conversion rates, enantioselectivity, and catalyst stability. nih.govnih.gov

Response surface methodology (RSM) is a statistical tool often used to systematically optimize these multiple variables to achieve maximum yield and enantiomeric excess. nih.govnih.gov A study on the production of 1-phenyl-1-propanol used RSM to determine the optimal conditions for achieving high enantiomeric excess. nih.gov

| Parameter | Optimized Value |

|---|---|

| Substrate Concentration | 233 mM |

| Molar Ratio (Acyl Donor:Substrate) | 1.5 |

| Enzyme Amount (Novozym 435) | 116 mg |

| Temperature | 47 °C |

| Stirring Rate | 161 rpm |

| Result (at 3 hr) | 91% ee |

By systematically applying these biocatalytic and optimization strategies, the synthesis of this compound can be achieved with the high stereoselectivity and yield required for its application as a chiral intermediate.

Elucidation of Stereochemistry and Conformational Properties

Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric purity is paramount in the synthesis and application of chiral compounds. For (S)-(-)-2-Methyl-1-phenyl-1-propanol, chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful and widely employed techniques. These methods allow for the separation and quantification of the (S)- and (R)-enantiomers, enabling the calculation of enantiomeric excess (e.e.).

Chiral GC is a robust method for separating volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Cyclodextrin (B1172386) derivatives are common CSPs for this purpose. For the analysis of alcoholic compounds like 2-Methyl-1-phenyl-1-propanol, derivatization is sometimes employed to improve volatility and peak shape. However, direct analysis is often possible.

Table 1: Representative Chiral GC Conditions for Phenylpropanol Analogs

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™ 225) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Isothermal or temperature gradient (e.g., 100-150 °C) |

| Result | Baseline separation of enantiomers, allowing for e.e. determination. |

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of enantiomers, including those that are non-volatile or thermally labile. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of aromatic alcohols. These columns can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.

For the separation of phenylpropanol enantiomers, cellulose-based columns have demonstrated excellent enantioselectivity. In one study, a membrane-based separation using cellulose acetate (B1210297) butyrate (B1204436) achieved an impressive enantiomeric excess of over 98% for (R,S)-2-phenyl-1-propanol, highlighting the potential of polysaccharide derivatives for resolving such compounds.

Table 2: Chiral HPLC Separation Parameters for Phenylpropanol Enantiomers

| Parameter | Condition | Reference |

| Column | Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixtures (Normal Phase) or Acetonitrile/Water (Reversed Phase) | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detection | UV at 220 nm or 254 nm | |

| Result | High resolution of enantiomers, enabling accurate quantification and e.e. calculation. |

Conformational Analysis through Spectroscopic and Computational Methods

The three-dimensional structure and conformational flexibility of this compound can be elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like

Reactivity Profiles and Mechanistic Investigations of S 2 Methyl 1 Phenyl 1 Propanol

Chemoselective Oxidation Reactions to Corresponding Carbonyl Compounds (e.g., Ketones)

The oxidation of the secondary alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol to its corresponding ketone, 2-methyl-1-phenylpropan-1-one, is a fundamental transformation in organic synthesis. The position of the hydroxyl group on a secondary carbon atom prevents overoxidation to a carboxylic acid, making the ketone the primary product. chemistrysteps.com A variety of reagents can accomplish this conversion, with the choice often depending on the desired reaction conditions (e.g., mildness, acidity) and the presence of other functional groups in the molecule.

Common methods involve chromium-based reagents. libretexts.org For instance, Jones oxidation, which uses chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, is a powerful method for oxidizing secondary alcohols. chemistrysteps.comlibretexts.org Milder alternatives include Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which can be used in non-aqueous environments. libretexts.orgchemistryviews.org

Modern, non-chromium-based methods are often preferred to avoid heavy metal waste. These include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. chemistrysteps.comchemistryviews.orgyoutube.com Furthermore, catalytic systems employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidation protocols have proven highly efficient and chemoselective. organic-chemistry.orgnih.gov The chemoselectivity of certain reagents is a significant advantage; for example, some systems can selectively oxidize a secondary alcohol in the presence of a primary alcohol. organic-chemistry.org

Interactive Table: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Description | Typical Byproducts |

|---|---|---|

| Jones Reagent (H₂CrO₄) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄ in acetone (B3395972). chemistrysteps.com | Cr(III) species chemistryviews.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, suitable for sensitive substrates. libretexts.org | Cr(IV) species, pyridinium chloride libretexts.org |

| Swern Oxidation | Uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. youtube.comorganic-chemistry.org | Dimethyl sulfide, CO, CO₂ |

| Dess-Martin Periodinane (DMP) | A mild and selective hypervalent iodine compound. chemistryviews.org | 2-Iodoxybenzoic acid (IBX) related species |

| TEMPO-based Systems | A catalytic radical-based oxidation, often used with a stoichiometric co-oxidant like bleach or with air (O₂) and a metal catalyst. organic-chemistry.orgnih.gov | Depends on the co-oxidant used. |

Selective Reduction Pathways to Alkane Derivatives

The complete reduction of the hydroxyl group in this compound to yield the corresponding alkane, 2-methyl-1-phenylpropane, is known as deoxygenation or dehydroxylation. This transformation is valuable for removing the functionality after it has served its synthetic purpose.

Given that the hydroxyl group is in a benzylic position, its reduction is facilitated by the relative stability of a potential benzylic carbocation intermediate. One approach involves the use of strong reducing agents like lithium aluminum hydride. However, more selective methods have been developed. Catalytic systems, particularly those using non-precious metals, are of significant interest. An iron-catalyzed reductive dehydroxylation using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source has been shown to be effective for secondary benzylic alcohols. thieme-connect.comresearchgate.net This method is noted for its mild conditions and high selectivity, capable of reducing a secondary benzylic alcohol in the presence of primary alcohols or carbonyl groups. thieme-connect.comresearchgate.net Another classical method for the deoxygenation of benzylic alcohols involves using hydriodic acid. researchgate.net More recent protocols have improved this by using a biphasic toluene-water medium, making the reaction more applicable to a wider range of substrates. researchgate.net

Functional Group Interconversions via Substitution Reactions Involving the Hydroxyl Group (e.g., Halide Formation)

The hydroxyl group of this compound is a poor leaving group on its own, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. chemistrysteps.com This allows for the interconversion of the alcohol into other important functional groups, such as alkyl halides.

A common method is to react the alcohol with hydrogen halides (HX). libretexts.org The reaction with HBr or HCl proceeds via protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). chemistrysteps.com For a secondary benzylic alcohol like this compound, the departure of water can be followed by a nucleophilic attack by the halide ion. chemistrysteps.comyoutube.com The mechanism can be either Sₙ1, proceeding through a stabilized benzylic carbocation, or Sₙ2. chemistrysteps.comyoutube.com

Alternative reagents offer milder conditions and can avoid the strongly acidic environment of HX. Thionyl chloride (SOCl₂) is commonly used to convert alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. libretexts.org These reactions typically proceed through an Sₙ2 mechanism, which involves the formation of an intermediate chlorosulfite or bromophosphite ester, respectively, followed by backside attack by the halide. libretexts.org

Advanced Derivatization Strategies for Synthetic Utility

Derivatization of the hydroxyl group in this compound can protect it, activate it for further reactions, or introduce new functionalities for specific applications. As a chiral building block, its derivatives are crucial in asymmetric synthesis.

Esterification: The alcohol can be converted into an ester by reacting it with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides can be used to form esters under basic conditions. libretexts.org

Urethane Formation: Reaction with isocyanates, such as phenyl isocyanate, yields a carbamate (B1207046) derivative, specifically a phenylurethane. bartleby.com This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. bartleby.com These solid derivatives are often used for the characterization of alcohols.

Unraveling Reaction Mechanisms: Kinetic and Spectroscopic Probes

Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. These mechanisms are often elucidated through a combination of kinetic studies and spectroscopic analysis of intermediates.

Oxidation Mechanisms: For chromium-based oxidations, the mechanism involves the initial formation of a chromate (B82759) ester from the alcohol and the chromium reagent. chemistrysteps.com This is followed by an E2-like elimination step where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the ketone. chemistrysteps.com

Substitution Mechanisms: In the conversion to alkyl halides with HX, the mechanism is often probed to determine whether it follows an Sₙ1 or Sₙ2 pathway. youtube.com The formation of a planar benzylic carbocation in an Sₙ1 mechanism would lead to a racemic mixture of products if the starting material is chiral. Kinetic studies can reveal the reaction order, while spectroscopic methods can sometimes detect transient carbocation intermediates under specific conditions. For reagents like SOCl₂, the mechanism is typically Sₙ2, resulting in an inversion of stereochemistry at the chiral center. libretexts.org

Reduction Mechanisms: The deoxygenation of benzylic alcohols catalyzed by acids and silanes is believed to proceed through an Sₙ1-type mechanism. researchgate.net This involves the formation of a carbenium ion intermediate, which is then reduced by a hydride transfer from the silane. researchgate.net Kinetic modeling, such as that used to study the synthesis of related alcohols, can help to describe the product distribution and identify the most significant reaction pathways in a complex network. osti.gov

Applications As a Chiral Synthon in Advanced Organic Synthesis

Crucial Role as a Chiral Building Block in Pharmaceutical Chemistry and Drug Development

The growing emphasis on single-enantiomer drugs has increased the demand for versatile chiral intermediates. nih.gov This compound's utility is recognized in various research and industrial settings for its role in developing new drugs with potential therapeutic benefits. chemimpex.com It is used for applications such as analytical method development and validation during the synthesis and formulation stages of drug development. axios-research.com

Chiral Auxiliary Functions in Asymmetric Transformations and Stereocontrol

In the field of stereochemistry, a chiral auxiliary is a group that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing chemists to selectively produce a desired stereoisomer. wikipedia.orgslideshare.net (S)-(-)-2-Methyl-1-phenyl-1-propanol and its enantiomer can function as chiral auxiliaries, influencing the stereochemistry of products formed during a reaction. The inherent chirality of the auxiliary biases the reaction, leading to high stereoselectivity. wikipedia.org

The principle of a chiral auxiliary is to create a temporary chiral environment that forces the formation of one diastereomer over another. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed and often recovered for future use. wikipedia.org This capability is vital for developing drugs that require a specific enantiomer for their biological activity. The ability to control the three-dimensional arrangement of atoms is crucial, and chiral auxiliaries provide a reliable method for achieving this stereocontrol. rsc.orgnih.gov

Table 1: Foundational Concepts in Asymmetric Synthesis

| Concept | Description | Reference |

|---|---|---|

| Chiral Auxiliary | A stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. | wikipedia.org |

| Asymmetric Synthesis | A method that selectively produces one stereoisomer of a chiral compound. | wikipedia.orgresearchgate.net |

| Stereocontrol | The ability to control the three-dimensional orientation of atoms in a molecule during a chemical reaction. | rsc.orgnih.govacs.org |

Intermediate for the Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)

The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a primary focus of the modern pharmaceutical industry. nih.gov this compound functions as a key intermediate in the production of these highly specific molecules. google.com Its role as a precursor allows for the effective and stable formulation of certain pharmaceuticals. chemimpex.com The chirality of the intermediate is essential for the biological activity of many drugs, making it a critical component in their development.

The use of biocatalytic processes has further enhanced the synthesis of chiral intermediates for a wide range of drugs, including antihypertensives, antivirals, and anticancer agents. nih.gov Alcohol dehydrogenases (ADHs), for example, are widely used for the industrial-scale synthesis of chiral alcohols that serve as intermediates for blockbuster drugs. acs.org These enzymatic methods often provide higher yields and enantiomeric excess compared to traditional chemical methods. acs.org The compound is also used as a reference standard in quality control applications during the synthesis and formulation stages of drug development. axios-research.com

Utility in Agrochemical Development

The demand for chiral intermediates extends beyond the pharmaceutical sector into the agrochemical industry. nih.gov Similar to pharmaceuticals, the biological activity of many agrochemicals is dependent on a specific stereoisomer. The synthesis of enantiomerically pure agrochemicals can lead to products with higher efficacy and potentially reduced environmental impact. Chiral building blocks are crucial for the preparation of these advanced agricultural products. nih.gov While specific examples for this compound in agrochemical synthesis are not extensively detailed in the provided sources, the general demand for such chiral intermediates in the industry is well-established. nih.gov

Integration into Green Chemistry Processes (e.g., Biocatalysis-Assisted Syntheses, Biocatalytic Applications)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mit.eduuniroma1.it this compound is involved in several processes that align with these principles, particularly through biocatalysis. nih.gov Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govacs.org

One notable application is the baker's yeast-mediated asymmetric reduction of cinnamaldehyde (B126680) derivatives, which utilizes this compound. thermofisher.comfishersci.ca Such biocatalytic methods are considered environmentally friendly and are increasingly adopted in industrial processes. nih.gov The use of enzymes can shorten synthetic routes to small-molecule APIs and often results in higher yields and stereoselectivity. acs.org For instance, alcohol dehydrogenases (ADHs) are employed for the synthesis of chiral alcohols, which are key intermediates for various drugs. acs.org These enzymatic reactions can be performed in aqueous solutions at ambient temperatures, significantly reducing the need for harsh reagents and organic solvents. researchgate.netacs.orgnih.govmgesjournals.com

Table 2: Green Chemistry Principles in Synthesis

| Principle | Application in Synthesis | Reference |

|---|---|---|

| Catalysis | Use of catalysts, such as enzymes (biocatalysts), in small amounts to carry out reactions multiple times, minimizing waste. | mit.eduacs.org |

| Safer Solvents | Utilizing environmentally benign solvents like water or reducing solvent use altogether. | mit.eduresearchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. | mit.edu |

| Waste Prevention | Designing syntheses to reduce the volume of by-products and waste. | google.commit.eduuniroma1.it |

Use in the Preparation of Other Chiral Building Blocks (e.g., (R)- and (S)-1-(2,4,6-triisopropylphenyl) ethanol)

This compound is not only a valuable synthon in its own right but also serves as a starting material for the synthesis of other important chiral building blocks. thermofisher.comfishersci.ca A key example is its use in the large-scale preparation of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol. thermofisher.comfishersci.ca These resulting chiral alcohols are themselves valuable auxiliaries and synthons in organic synthesis. sigmaaldrich.com This demonstrates the cascading value of this compound, where one chiral molecule is used to generate another, expanding the toolbox available to synthetic chemists for constructing complex chiral molecules.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-(-)-2-Methyl-1-phenyl-1-propanol, providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum exhibits characteristic signals corresponding to the different types of protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The proton attached to the chiral carbon (the benzylic proton) gives a signal that is coupled to the adjacent methine proton. The methine proton of the isopropyl group appears as a multiplet, coupled to both the benzylic proton and the six methyl protons. The two methyl groups of the isopropyl moiety are diastereotopic and thus may show distinct signals. A broad singlet corresponding to the hydroxyl proton is also observed, and its chemical shift can vary depending on concentration and solvent. uq.edu.au

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for the carbinol carbon (the carbon bearing the hydroxyl group), the carbons of the phenyl ring, the methine carbon of the isopropyl group, and the two methyl carbons. nih.govnih.gov The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Typical NMR Data for 2-Methyl-1-phenyl-1-propanol

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.2-7.4 (m) | 126-129 (aromatic C-H), ~143 (quaternary aromatic C) |

| CH-OH | ~4.3-4.5 (d) | ~80 |

| CH-(CH₃)₂ | ~1.9-2.1 (m) | ~35 |

| CH₃ | ~0.8-1.0 (d) | ~18-19 |

| OH | Variable (s, broad) | N/A |

(Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.)

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and to study the fragmentation pattern of the compound, which aids in its structural confirmation. nih.gov The electron ionization (EI) mass spectrum of 2-Methyl-1-phenyl-1-propanol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (150.22 g/mol ). nih.gov

The fragmentation pattern is a unique fingerprint of the molecule. A prominent peak is often observed at m/z 107, which results from the cleavage of the bond between the chiral carbon and the isopropyl group, forming the stable [C₆H₅CHOH]⁺ fragment. nih.govnih.gov Other significant fragments arise from the loss of water from the molecular ion and further fragmentation of the phenyl group. libretexts.org

Interactive Data Table: Key GC-MS Fragmentation Data for 2-Methyl-1-phenyl-1-propanol

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 150 | Low | [C₁₀H₁₄O]⁺ (Molecular Ion) |

| 107 | High (often Base Peak) | [C₇H₇O]⁺ / [C₆H₅CHOH]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

(Note: Relative intensities can vary depending on the instrument and conditions.) nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman)) for Functional Group and Conformation Analysis

Vibrational spectroscopy techniques like FT-IR and FT-Raman are powerful for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides information on the characteristic vibrations of the molecule's bonds. researchgate.net Key absorption bands include:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.govchemicalbook.com

Multiple sharp bands between 2800-3000 cm⁻¹ due to C-H stretching vibrations of the aliphatic (isopropyl) and aromatic (phenyl) groups. nist.govchemicalbook.com

Bands around 1450-1600 cm⁻¹ are indicative of C=C stretching within the aromatic ring.

A strong band in the 1000-1200 cm⁻¹ region is typically assigned to the C-O stretching vibration of the secondary alcohol. thermofisher.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Methyl-1-phenyl-1-propanol

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1000-1200 |

(Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions.)

Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Quantitative Purity Determination

Chiral chromatography is the gold standard for separating the enantiomers of this compound from its (R)-(+)- counterpart and for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. chromatographyonline.comgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. oup.com The differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. csfarmacie.czoup.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is optimized to achieve baseline separation. oup.com

Chiral Gas Chromatography (GC): For volatile compounds like this alcohol, chiral GC is also highly effective. chromatographyonline.com This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. acs.org The enantiomers exhibit different affinities for the CSP, resulting in their separation as they travel through the column. nih.gov

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Optical Activity Measurements (Specific Rotation) for Enantiomeric Purity Assessment

The optical activity of a chiral compound is its ability to rotate the plane of plane-polarized light. wikipedia.org This property is measured using a polarimeter.

This compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), which is indicated by the negative sign (-) in its name. gcms.cz The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.org

The measured optical rotation of a sample can be used to determine its enantiomeric purity or enantiomeric excess by comparing it to the specific rotation of the pure enantiomer. libretexts.orgyoutube.com For instance, a racemic mixture (a 50:50 mix of both enantiomers) will have an observed rotation of zero because the rotations of the individual enantiomers cancel each other out. Any non-zero rotation indicates an excess of one enantiomer over the other.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for (S)-(-)-2-Methyl-1-phenyl-1-propanol, including its optimized geometry, electronic distribution, and spectroscopic characteristics.

Detailed DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G, provide accurate predictions of molecular geometry (bond lengths and angles). ijaemr.comnih.gov These calculations are foundational for understanding the molecule's inherent stability and reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Phenol (B47542) (A Model for the Aromatic Moiety) This table illustrates the accuracy of DFT methods for predicting spectroscopic data for a related structural component.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(2df,2p)) (cm⁻¹) |

| O–H Stretch | 3657 | 3880 |

| Aromatic C–H Stretch | 3070 - 3040 | 3250 - 3220 |

| C=C Ring Stretch | 1600 - 1470 | 1680 - 1520 |

| O–H In-plane Bend | 1177 | 1193 |

| C–O Stretch | 1258 | 1290 |

| Data sourced and adapted from a theoretical study on phenol. ijaemr.com |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful tools for exploring this landscape. nih.govnih.gov MD simulations model the movement of atoms over time, governed by a force field, allowing researchers to visualize dynamic processes and map the potential energy surface. embopress.org

MD simulations are also crucial for studying intermolecular interactions. nih.gov By simulating the behavior of one or more this compound molecules in a solvent box, researchers can analyze how the molecules interact with each other and with the solvent. This is essential for understanding properties like solubility and aggregation.

Table 2: Key Intermolecular and Intramolecular Interactions in Phenyl Alcohols This table conceptualizes the types of interactions that MD simulations can analyze for molecules like this compound.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bond (Inter) | Hydroxyl (O-H) | Hydroxyl Oxygen (O) | 3 - 7 | Governs liquid-state structure and properties. |

| OH--π Interaction (Intra) | Hydroxyl (O-H) | Phenyl Ring (π-cloud) | 1 - 3 | Influences the stability of specific conformers. nih.gov |

| van der Waals | Alkyl/Aromatic groups | Alkyl/Aromatic groups | 0.5 - 1.5 | Contributes to overall packing and non-polar interactions. |

Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A common route to this alcohol is the enantioselective reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone. Computational methods can map the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The stereochemical outcome of such reductions is determined by the energy difference between the transition states leading to the (S) and (R) products. Models like the Felkin-Anh model provide a qualitative framework for predicting this outcome based on steric hindrance. chemtube3d.com Quantum chemical calculations can provide a quantitative assessment by precisely modeling these transition state structures. For catalyzed reactions, such as the Corey-Bakshi-Shibata (CBS) reduction, computational models can detail the interaction between the ketone, the borane (B79455) reducing agent, and the chiral oxazaborolidine catalyst. youtube.comresearchgate.net These models show how the chiral catalyst creates a specific three-dimensional environment that favors hydride attack on one face of the ketone over the other, leading to a high enantiomeric excess of the desired (S)-alcohol. youtube.comnih.gov

Prediction of Chiral Recognition and Stereoselectivity in Catalytic Systems

Building on the ability to model transition states, computational chemistry is a powerful tool for predicting the stereoselectivity of chiral catalysts. For biocatalytic processes, such as the reduction of ketones using baker's yeast (Saccharomyces cerevisiae), computational models are used to understand and predict which enantiomer of the alcohol will be produced. wikipedia.orgresearchgate.netacgpubs.org

The enzymes within the yeast, primarily alcohol dehydrogenases, have chiral active sites. The stereochemical outcome of the reduction depends on how the ketone substrate fits into this active site. Computational models, including neural networks trained on experimental data, can correlate the structural and electronic features of a substrate with the observed enantioselectivity of the reaction. core.ac.uk These models use descriptors that quantify the size and electronic properties of the substituents on the ketone to predict whether the (S) or (R) alcohol will be the major product. core.ac.uk This predictive power is invaluable for designing new substrates or optimizing reaction conditions for the synthesis of chiral alcohols like this compound. thermofisher.comfishersci.ca

Application in Ligand-Enzyme Binding Studies

The interaction between a substrate or inhibitor and an enzyme's active site is central to biocatalysis and drug design. Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a protein target to form a stable complex. nih.govnih.gov

In the context of its synthesis by baker's yeast, this compound is the product of an enzymatic reduction. Docking studies can be performed on the alcohol dehydrogenase enzymes responsible for this transformation. nih.gov By building a homology model of the enzyme and docking the precursor ketone (2-methyl-1-phenyl-1-propanone) into its active site, researchers can gain insight into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that hold the substrate in place for the stereoselective hydride transfer from the NADH cofactor. nih.govnih.gov

These simulations can calculate a binding affinity or "docking score," which estimates the strength of the ligand-enzyme interaction. nih.gov By comparing the docking of the precursor ketone in orientations that would lead to the (S) versus the (R) product, these studies can rationalize the experimentally observed stereoselectivity.

Table 3: Conceptual Data from a Molecular Docking Study of a Chiral Alcohol in an Alcohol Dehydrogenase Active Site This table illustrates the type of information obtained from docking studies, which can be applied to understand the binding of this compound to its synthesizing enzyme.

| Parameter | Value / Description |

| Target Enzyme | Model Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae) |

| Ligand | This compound |

| Predicted Binding Energy | -5 to -8 kcal/mol (typical range) |

| Key Interacting Residues | Hydrogen Bonding: Ser, Tyr, His (with the alcohol -OH group) Hydrophobic Interactions: Leu, Val, Phe (with the phenyl and isopropyl groups) Cofactor Proximity: Close contact with NADH for potential hydride transfer. nih.gov |

| Docking Software | AutoDock, GOLD, MolDock nih.gov |

Emerging Research Avenues and Future Outlook

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of enantiomerically pure alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov Research is increasingly directed towards greener, more efficient, and highly selective synthetic strategies, moving beyond traditional methods.

A primary conventional route to 2-methyl-1-phenyl-1-propanol involves the Grignard reaction, where a phenylmagnesium halide is reacted with isobutyraldehyde. google.com While effective, this method can have limitations regarding sustainability and atom economy.

Current research emphasizes biocatalytic and chemoenzymatic approaches. Alcohol dehydrogenases (ADHs) are particularly prominent for the asymmetric reduction of the corresponding prochiral ketone, isobutyrophenone (B147066). rsc.orgresearchgate.net These enzymatic reactions often exhibit exceptional enantioselectivity (>99% e.e.) and can be performed in aqueous media under mild conditions, aligning with the principles of green chemistry. nih.govnih.gov For instance, ADHs sourced from organisms like Rhodococcus erythropolis have been successfully used for the synthesis of chiral alcohols with high conversion and enantiomeric excess. nih.gov

Strategies to improve the industrial viability of biocatalysis include:

Cofactor Regeneration: NAD(P)H-dependent enzymes require a system to regenerate the costly cofactor. An economical approach is the substrate-coupled system, where a cheap alcohol like isopropanol (B130326) is added to the reaction. The enzyme oxidizes the isopropanol to acetone (B3395972), regenerating the NADH needed for the primary ketone reduction. nih.govrsc.org

Enzyme Tolerance: A significant challenge is the poor tolerance of many enzymes to high concentrations of organic solvents or by-products like acetone. rsc.orgresearchgate.net Research focuses on discovering or engineering robust enzymes, such as SmADH2 from Stenotrophomonas maltophilia, which shows excellent tolerance to high concentrations of 2-propanol. rsc.orgresearchgate.net

Process Engineering: Innovative reactor designs, such as the thermostatic bubble column reactor (TBCR), can enhance efficiency by removing inhibitory by-products like acetone through a gas flow, thereby pushing the reaction equilibrium towards the desired product. rsc.orgresearchgate.net

The table below summarizes a comparison of different synthetic approaches for chiral alcohols, highlighting the advantages of emerging biocatalytic methods.

| Synthetic Method | Key Features | Advantages | Challenges |

| Grignard Reaction | Reaction of phenylmagnesium halide with isobutyraldehyde. google.com | Well-established, versatile. | Use of reactive organometallics, potential for waste. |

| Asymmetric Hydrogenation | Reduction of isobutyrophenone using chiral metal catalysts. | High efficiency and enantioselectivity. | Cost of precious metal catalysts, high pressure. |

| Biocatalytic Reduction | Enzymatic (ADH) reduction of isobutyrophenone. nih.govnih.gov | High enantioselectivity (>99%), mild conditions, green. nih.gov | Enzyme stability, cofactor regeneration, by-product inhibition. rsc.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Derivatization and Transformation of this compound

Once synthesized, the derivatization and transformation of this compound into other valuable chiral molecules is a key research area. Novel catalytic systems are being explored to achieve these transformations with high efficiency and selectivity.

One promising strategy is enantioconvergent catalysis , which can convert a racemic mixture of a starting material into a single enantiomer of a product. rsc.org The "borrowing hydrogen" methodology is a powerful tool in this context. rsc.org This process involves the temporary oxidation of the alcohol to an intermediate ketone, which then undergoes a separate enantioselective transformation before the hydrogen is returned. This allows for the conversion of racemic secondary alcohols into valuable enantioenriched products like chiral amines or other complex alcohols. rsc.org

Palladium(II)/chiral norbornene cooperative catalysis represents another frontier, enabling the enantioconvergent synthesis of complex structures like chiral fluorenols from racemic secondary alcohols. rsc.org Such methodologies could be adapted for the transformation of this compound, using its chiral scaffold to direct subsequent bond formations.

The table below details emerging catalytic systems applicable to the transformation of chiral secondary alcohols.

| Catalytic System | Transformation Type | Mechanism/Principle | Potential Application |

| Borrowing Hydrogen Catalysis | Enantioconvergent conversion to amines, N-heterocycles, higher alcohols. rsc.org | Temporary oxidation to a ketone intermediate followed by asymmetric reaction. rsc.org | Synthesis of complex chiral amines from this compound. |

| Pd(II)/Chiral Norbornene | Enantioconvergent C-C bond formation. rsc.org | Cooperative catalysis involving a chiral ligand to control stereochemistry. rsc.org | Arylation or vinylation at the carbinol carbon. |

| Photocatalysis/Biocatalysis | Deracemization and transformation. acs.org | Combination of light-driven oxidation and enzymatic stereoselective reduction. acs.org | Selective transformation of one functional group in the molecule while preserving the chiral center. |

Integration into Multi-Component Reactions and Cascade Processes

To enhance synthetic efficiency and reduce waste, researchers are focused on integrating this compound into multi-component reactions (MCRs) and cascade processes. These strategies allow for the construction of complex molecules in a single pot by combining several reaction steps without isolating intermediates.

For example, biocatalytic cascades are being designed to produce chiral amino alcohols, which are important structural motifs in many bioactive compounds. researchgate.net A cascade might involve a transaminase to introduce an amino group and a transketolase or another enzyme to form a C-C bond, all in a one-pot system. researchgate.net While not directly demonstrated with this compound, its structural motifs are relevant to the synthesis of related phenylamino (B1219803) alcohol structures.

Photo-biocatalytic cascades offer another innovative approach. These systems can combine a photocatalyst for an initial transformation (e.g., oxidation) with a biocatalyst for a subsequent stereoselective step, all driven by a renewable energy source like visible light. acs.org Such a process could be envisioned for the deracemization of a related racemic alcohol or for the selective functionalization of the (S)-enantiomer.

Advanced In Situ Spectroscopic Monitoring of Reaction Progress and Stereochemical Evolution

Optimizing the synthesis and transformation of chiral molecules requires a deep understanding of reaction kinetics, intermediates, and stereochemical evolution. Advanced in situ spectroscopic techniques are critical for acquiring this real-time information.

Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels. spectroscopyonline.comnih.govrsc.org This allows for continuous monitoring of reactant consumption, product formation, and the appearance of transient intermediates without altering the reaction conditions by taking samples. spectroscopyonline.comnih.gov

For the synthesis of this compound via asymmetric reduction, in situ FTIR could track the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl group. rsc.org This provides precise data on reaction rates and conversion, which is invaluable for process optimization. nih.gov When combined with chiral chromatography or polarimetry, a more complete picture of the stereochemical evolution of the reaction can be developed, helping to refine catalyst systems and reaction conditions for maximum enantioselectivity.

| Spectroscopic Technique | Information Obtained | Application in Synthesis/Transformation |

| In Situ FTIR | Real-time concentration of reactants, products, and intermediates by monitoring vibrational modes (e.g., C=O, O-H). rsc.org | Kinetic analysis of the reduction of isobutyrophenone; monitoring derivatization reactions. nih.govrsc.org |

| In Situ Raman | Complementary vibrational information, particularly for non-polar bonds and aqueous systems. spectroscopyonline.com | Monitoring reactions in aqueous biocatalytic systems. |

| In Situ NMR | Detailed structural information on all species in solution. | Mechanistic studies, identification of unexpected by-products. |

Deeper Mechanistic Understanding of Stereocontrol in Complex Systems

Achieving high enantioselectivity in the synthesis of compounds like this compound relies on a precise understanding of the mechanisms of stereocontrol. Research continues to delve into the subtle energetic and steric factors that govern the formation of one enantiomer over the other.

In asymmetric reactions, such as the addition of a Grignard reagent to an aldehyde or the reduction of a ketone, the stereochemical outcome is determined by the transition state energies of the competing pathways. numberanalytics.comrsc.org The chiral catalyst or auxiliary creates a chiral environment that preferentially lowers the energy of the transition state leading to the desired (S)-enantiomer. numberanalytics.com

For Grignard additions, factors influencing stereocontrol include the coordination of the magnesium atom to both the carbonyl oxygen and a chiral ligand, which sterically blocks one face of the carbonyl group from attack. nih.gov Similarly, in catalytic reductions, the binding of the ketone to a chiral catalyst (e.g., a CBS catalyst derived from proline) or into the active site of an enzyme dictates which face is exposed to the hydride source. youtube.com

Computational modeling and detailed kinetic studies are powerful tools for elucidating these mechanisms. chinesechemsoc.org By understanding the key noncovalent interactions (e.g., hydrogen bonding, steric hindrance) that control stereoselectivity, chemists can design more effective catalysts and reaction conditions. chinesechemsoc.orgresearchgate.net

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The utility of this compound is expanding beyond its role as a synthetic intermediate into the realms of materials science and supramolecular chemistry. The transfer of chirality from a molecular level to a macroscopic or supramolecular level is a topic of intense interest. acs.orgrsc.org

Chiral alcohols can act as templates or building blocks for the construction of chiral supramolecular polymers and networks. rsc.org Through non-covalent interactions like hydrogen bonding, molecules of this compound can self-assemble, potentially forming helical structures. acs.org This molecular self-assembly, driven by the inherent chirality of the alcohol, could be used to create materials with unique chiroptical properties, which are valuable in areas like sensing, asymmetric catalysis, and optics.

Furthermore, chiral molecules are being explored as components in the development of advanced materials. For example, the incorporation of a chiral unit like this compound into a polymer backbone or as a dopant in a liquid crystal phase can induce specific chiral ordering, leading to materials with tailored physical properties. numberanalytics.commdpi.com

常见问题

Q. What are the key physicochemical properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol, and how do they influence its handling in laboratory settings?

Answer: The compound (C₁₀H₁₄O) is a chiral aromatic alcohol with a density of 0.971 g/cm³, boiling point of 226–228°C, and low water solubility but miscibility in ethanol and ether . Its flash point (96°C) necessitates fire safety protocols during reactions involving elevated temperatures. The low solubility in water requires polar aprotic solvents (e.g., THF, DCM) for homogeneous reaction conditions. Researchers should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol group .

Q. What synthetic routes are commonly employed to prepare this compound, and how can enantiomeric purity be ensured?

Answer: A primary method involves reducing phenylacetate derivatives (e.g., phenylacetone) using chiral catalysts or stoichiometric reducing agents like lithium aluminum hydride (LAH) . Enantioselective synthesis often employs asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee) . Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, with corrections using recrystallization in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming absolute configuration. For example, Schiff base derivatives of related chiral alcohols (e.g., 2-({[(2S)-1-Hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)-phenol) show distinct torsion angles (C–C–O–H) that correlate with the S-configuration . Researchers should grow crystals in slow-evaporation setups (e.g., ethanol/water) and refine data using software like SHELXTL, ensuring Flack parameters < 0.1 for reliable stereochemical assignment .

Q. What methodological strategies address contradictions in reported synthetic yields for this compound?

Answer: Discrepancies in yields (e.g., 60–85%) often arise from variations in catalyst loading, solvent purity, or reaction scale. A systematic approach includes:

- Design of Experiments (DoE): Optimize parameters (temperature, pressure, stoichiometry) using response surface methodology .

- In-situ monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., ketone reduction to alcohol) .

- Reproducibility checks: Validate results across multiple batches and independent labs, as demonstrated in pharmaceutical impurity studies .

Q. How does the compound’s stereochemistry impact its utility in asymmetric catalysis or drug intermediate synthesis?

Answer: The S-configuration enhances selectivity in catalytic cycles (e.g., as a ligand in transition-metal complexes) and determines bioactivity in drug precursors. For example, this compound derivatives act as chiral auxiliaries in β-blocker syntheses, where enantiopurity directly correlates with receptor binding affinity . Researchers should evaluate enantioselectivity using kinetic resolution or enzymatic assays (e.g., lipase-mediated acylations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。